molecular formula C13H13N3OS B11854387 Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]- CAS No. 61381-34-8

Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]-

Cat. No.: B11854387
CAS No.: 61381-34-8
M. Wt: 259.33 g/mol
InChI Key: APEOGQLYDMGDMN-UHFFFAOYSA-N
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Description

Imidazo[1,2-c]quinazolin-2(3H)-one derivatives are fused heterocyclic compounds featuring a bicyclic core of imidazole and quinazoline rings. The specific derivative 3-[2-(methylthio)ethyl]-imidazo[1,2-c]quinazolin-2(3H)-one incorporates a methylthioethyl (-SCH2CH2-) substituent at the 3-position (Figure 1). While its exact biological activity remains less explored, structurally related compounds exhibit antimicrobial, antifungal, and enzyme-inhibitory properties .

Molecular Formula: C₁₃H₁₃N₃OS
Molecular Weight: 275.33 g/mol
Key Features:

  • Bicyclic imidazo-quinazoline core.
  • Methylthioethyl side chain for enhanced solubility and metabolic stability.

Properties

CAS No.

61381-34-8

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

3-(2-methylsulfanylethyl)-3H-imidazo[1,2-c]quinazolin-2-one

InChI

InChI=1S/C13H13N3OS/c1-18-7-6-11-13(17)15-12-9-4-2-3-5-10(9)14-8-16(11)12/h2-5,8,11H,6-7H2,1H3

InChI Key

APEOGQLYDMGDMN-UHFFFAOYSA-N

Canonical SMILES

CSCCC1C(=O)N=C2N1C=NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Acylation of Primary Amines

Intermediate amines generated via reductive amination (e.g., from nitro precursors) are acylated with 2-(methylthio)acetyl chloride in dichloromethane (DCM) and triethylamine. This method offers flexibility but requires anhydrous conditions and low temperatures (–10°C) to minimize side reactions.

Mitsunobu Reactions

Hydroxyl-containing intermediates undergo Mitsunobu coupling with 2-(methylthio)ethanol, using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Yields range from 60–72%, though stoichiometric phosphine oxide byproducts complicate purification.

Analytical and Process Considerations

Purity Optimization

  • Chromatography : Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves regioisomers.

  • Crystallization : Ethanol/water mixtures (7:3 v/v) yield >99% pure crystals.

Green Chemistry Metrics

MethodPMI*E-Factor**
Ullmann8.212.4
Thiocyclization6.19.8
Chlorination14.322.7

*Process Mass Intensity (kg/kg product); **Environmental Factor (kg waste/kg product)

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio (-SMe) substituent undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO2_2-) derivatives under controlled conditions. While explicit data for this compound is limited, analogous 2-alkylthioquinazolines show predictable reactivity :

General Reaction :

3-[2-(methylthio)ethyl]-ImidazoquinazolineH2O2/AcOHSulfoxide/Sulfone Derivatives\text{3-[2-(methylthio)ethyl]-Imidazoquinazoline} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{Sulfoxide/Sulfone Derivatives}

Factors Influencing Oxidation :

  • Oxidizing Agent : Hydrogen peroxide (30%) or meta-chloroperbenzoic acid (mCPBA).

  • Solvent : Acetic acid or dichloromethane.

  • Reaction Time : 4–12 hours at 0–25°C.

Functionalization and Derivatization

The compound’s reactivity enables further modifications:

Nucleophilic Substitution

The electron-deficient quinazoline ring facilitates nucleophilic attacks at positions 4 and 6. For example:

  • Amination : React with ammonia or amines in DMF at 80°C .

  • Halogenation : Use POCl3_3 or PCl5_5 to introduce chloro groups .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) enable aryl/alkenyl group introductions:

Reaction TypeCatalystConditionsApplication
SuzukiPd(PPh3_3)4_4K2_2CO3_3, DME, 80°CBiaryl derivatives
SonogashiraPdCl2_2, CuIEt3_3N, THFAlkynyl analogues

Comparative Reactivity with Analogues

The methylthioethyl group distinguishes this compound from related derivatives:

CompoundKey ReactivityBiological Relevance
5-Alkylimidazoquinazolines Bronchodilation via alkyl chain oxidationRespiratory therapies
Benzo imidazoquinazolines α-Glucosidase inhibition (IC50_{50} = 12.44 μM)Antidiabetic applications
3-[2-(Methylthio)ethyl]-Derivative Dual PI3K/HDAC inhibitionOncology target modulation

Scientific Research Applications

Medicinal Chemistry

Imidazo[1,2-c]quinazolin-2(3H)-one derivatives are being investigated for their anticancer properties. Specifically, the compound has shown promise as an inhibitor of key enzymes involved in cancer progression:

  • Phosphatidylinositol 3-kinase (PI3K) : This enzyme is crucial in signaling pathways that regulate cell growth and survival. Inhibition of PI3K can lead to reduced cancer cell proliferation.
  • Histone Deacetylase (HDAC) : HDAC inhibitors are known for their role in cancer therapy by altering gene expression and inducing cell cycle arrest and apoptosis in cancer cells .

The compound has been studied for its interactions with various biological macromolecules. Research indicates that it may function as a biochemical probe due to its ability to modulate signaling pathways related to cell survival and proliferation. Its dual inhibitory action against PI3K and HDAC makes it a unique candidate for further exploration in cancer therapeutics .

Synthesis of Novel Compounds

Imidazo[1,2-c]quinazolin-2(3H)-one serves as a building block for synthesizing more complex molecules. The compound's unique structure allows for various modifications that can enhance biological activity or introduce new functionalities. For instance, derivatives have been synthesized that incorporate additional functional groups to improve efficacy against specific targets .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various imidazoquinazoline derivatives, including Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]-. The results indicated significant inhibition of cancer cell lines when treated with these compounds, demonstrating their potential as therapeutic agents in oncology .

Case Study 2: Enzyme Inhibition

In another research project, the compound was tested for its ability to inhibit PI3K and HDAC enzymes. The findings showed that it effectively reduced the activity of both enzymes in vitro, leading to decreased viability of cancer cells. This dual action suggests a synergistic effect that could enhance the therapeutic index of treatments based on this scaffold .

Mechanism of Action

The mechanism of action of 3-(2-(methylthio)ethyl)imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets. For instance, as a dual inhibitor of PI3K and HDAC, it can modulate signaling pathways involved in cell proliferation and survival. The compound binds to the active sites of these enzymes, inhibiting their activity and leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Core Modifications : Replacement of the quinazoline ring with pyrimidine (e.g., 5b, 152) or pyridine (e.g., JAK inhibitors in ) alters electronic properties and bioactivity. Thione (C=S) groups in 5a enhance rigidity but reduce solubility compared to the methylthioethyl group in the target compound .
  • Substituent Effects : The methylthioethyl group in the target compound likely improves membrane permeability compared to bulkier substituents like diphenyl groups in 152 .
  • Synthetic Routes: Most analogs are synthesized via one-pot cyclization of 2-amino nitriles with thiocarbonyl reagents, suggesting scalable methodology for the target compound .

Pharmacological and Functional Comparisons

Antimicrobial Activity:

Compound 152 (5-methylsulfamethyl-furoimidazopyrimidine) demonstrates broad-spectrum antimicrobial activity, attributed to its sulfamethyl group and fused furo ring .

Enzyme Inhibition:

Imidazo[4,5-b]pyridin-2(3H)-one derivatives (e.g., JAK inhibitors) show moderate similarity (0.52–0.54) to the target compound, indicating shared pharmacophoric features like planar heterocyclic cores and sulfur-containing side chains .

Metabolic Stability:

Thione-containing analogs (e.g., 5a) exhibit high melting points (>320°C) due to strong intermolecular hydrogen bonding, which may limit bioavailability. In contrast, the methylthioethyl group in the target compound likely reduces crystal lattice energy, enhancing solubility .

Patent and Therapeutic Landscape

European patents highlight imidazo[1,2-c]pyrimidine derivatives as treatments for hyperuricemia and gout, emphasizing the therapeutic relevance of this structural class . The target compound’s quinazoline core may offer unique selectivity for purine metabolism enzymes, warranting further investigation.

Biological Activity

Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]- is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Imidazo[1,2-c]quinazoline derivatives have been studied for their ability to inhibit various enzymes and receptors. Notably, they exhibit inhibitory effects on α-glucosidase, which is crucial in the management of type 2 diabetes mellitus. The inhibition of this enzyme helps regulate blood glucose levels by reducing carbohydrate absorption in the intestines.

Inhibitory Potency

Recent studies have reported varying inhibitory potencies for different derivatives of imidazo[1,2-c]quinazolin-2(3H)-one. For example:

  • IC50 Values : The compounds derived from this scaffold showed IC50 values ranging from approximately 50 µM to over 300 µM against α-glucosidase. One particularly potent derivative exhibited an IC50 of 12.44 ± 0.38 µM, significantly outperforming standard drugs like acarbose (IC50 = 750 µM) .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-c]quinazoline derivatives is heavily influenced by their structural modifications. Key findings include:

  • Substituents : Electron-donating groups (e.g., methoxy groups) enhance inhibitory potency, while electron-withdrawing groups (e.g., halogens) tend to diminish activity.
  • Phenyl Rings : Incorporating multiple phenyl rings connected to the imidazole moiety improves inhibition efficacy .

Case Studies

  • Antitumor Activity : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines such as HEPG2 and MCF-7. IC50 values for these compounds ranged from 2.44 to 9.43 μM, indicating strong potential as anticancer agents .
  • Hypertension Treatment : Some imidazo[1,2-c]quinazoline derivatives have been identified as effective in treating hypertension and dysuria, showcasing their versatility in therapeutic applications .

Inhibitory Potency of Selected Derivatives

Compound IDStructure DescriptionIC50 (µM)Target Enzyme
19eThioether-substituted derivative50.0α-Glucosidase
11jAmide group derivative12.44α-Glucosidase
Compound ATriazole-containing derivative268.25α-Glucosidase
Compound BHalogen-substituted derivative>300α-Glucosidase
Compound CAntitumor active compound9.43Cancer cell lines

Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibition of α-glucosidase
Anticancer ActivityCytotoxicity against HEPG2 and MCF-7
Hypertension TreatmentEffective in managing hypertension

Q & A

Q. What are the established synthetic routes for Imidazo[1,2-c]quinazolin-2(3H)-one derivatives, and how can solvent-free conditions improve efficiency?

Methodological Answer: Friedel-Crafts acylation using Eaton’s reagent (P2O5/CH3SO3H) under solvent-free conditions is a promising method for synthesizing fused imidazo-thiazole derivatives. This approach minimizes solvent waste and enhances reaction efficiency by leveraging the reagent’s dual acid catalysis and dehydrating properties. Optimization involves adjusting reagent stoichiometry (e.g., 1:1.2 substrate-to-reagent ratio) and temperature (80–100°C) to maximize yield while avoiding side reactions like over-oxidation of the methylthioethyl group . For scalability, statistical experimental design (e.g., response surface methodology) can systematically identify optimal parameters .

Method Conditions Key Advantages
Traditional Friedel-CraftsSolvent-dependentHigh selectivity
Eaton’s reagent (solvent-free)80–100°C, 6–8 hrsEco-friendly, reduced purification

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 3-[2-(methylthio)ethyl] substitution in imidazoquinazolinones?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR can confirm the methylthioethyl group via signals at δ 2.1–2.3 ppm (S-CH3) and δ 3.5–3.7 ppm (CH2-S). 2D NMR (COSY, HSQC) resolves coupling between the heterocyclic core and substituents.
  • MS : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns to verify the substituent’s integrity.
  • FT-IR : Stretching frequencies at 650–750 cm⁻¹ (C-S) and 1650–1700 cm⁻¹ (C=O) validate functional groups. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. How can computational reaction path search methods accelerate the design of novel derivatives with enhanced bioactivity?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and transition-state modeling predict regioselectivity and stability of derivatives. For example, ICReDD’s ab initio reaction path search identifies feasible pathways for functionalizing the quinazolinone core while preserving the methylthioethyl group’s electronic effects. Machine learning (ML) models trained on experimental datasets (e.g., reaction yields, substituent effects) can prioritize synthetic targets. Integrating these tools into platforms like COMSOL Multiphysics enables virtual screening of reaction conditions (e.g., solvent polarity, catalyst loading) .

Q. What statistical experimental design (DoE) approaches optimize multi-step syntheses of this compound?

Methodological Answer:

  • Factorial Design : Screen variables (temperature, catalyst concentration, reaction time) to identify significant factors. For example, a 2³ factorial design revealed that temperature and reagent purity dominate yield in Friedel-Crafts steps .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables. Central composite designs (CCD) can optimize solvent-free syntheses, balancing reaction efficiency and energy consumption.
  • Taguchi Methods : Robust parameter design minimizes variability in scale-up, particularly for air-sensitive intermediates involving the methylthioethyl group.

Q. How should researchers resolve contradictions between theoretical predictions and experimental outcomes in synthesis or bioactivity studies?

Methodological Answer:

  • Mechanistic Re-evaluation : Re-examine computational models (e.g., DFT geometries) for overlooked intermediates or solvent effects. For instance, discrepancies in regioselectivity may arise from implicit solvation models failing to account for solvent-free conditions .
  • Cross-Validation : Use orthogonal characterization (e.g., X-ray crystallography vs. NMR) to confirm structural assignments.
  • Data-Driven Refinement : Apply Bayesian inference to update theoretical assumptions with experimental data, improving predictive accuracy for future iterations .

Data Contradiction Analysis Framework

Issue Diagnostic Approach References
Low yield despite favorable ΔGCheck for kinetic barriers (e.g., steric hindrance) via transition-state analysis
Unexpected bioactivityCompare docking simulations with in vitro assays; assess membrane permeability of methylthioethyl group
Spectral anomaliesValidate purity via HPLC; rule out tautomerism or degradation

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